![molecular formula C14H13N3O2 B1417659 1-(4-甲氧基苄基)-1H-吡唑并[3,4-b]吡啶-4-醇 CAS No. 370866-00-5](/img/structure/B1417659.png)

1-(4-甲氧基苄基)-1H-吡唑并[3,4-b]吡啶-4-醇

描述

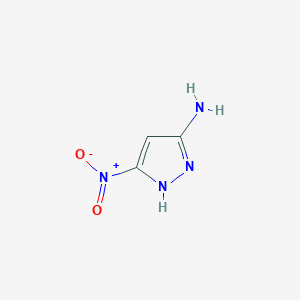

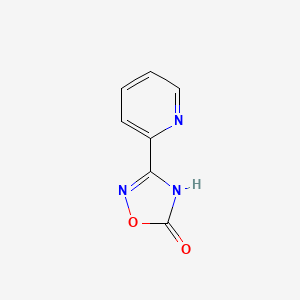

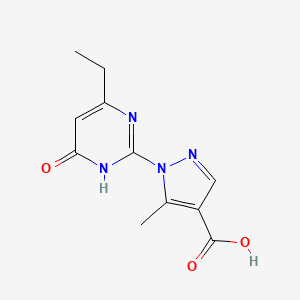

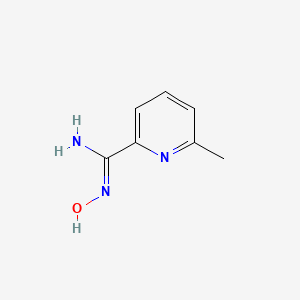

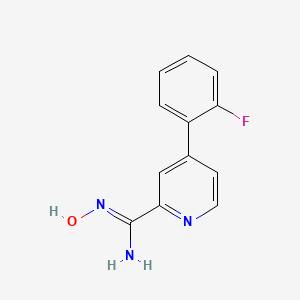

“1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol” is a pyridine compound. Pyridine is a privileged nucleus among heterocycles and its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .

Synthesis Analysis

Pyridine compounds can be synthesized through various methods. For instance, Arthur Hantzsch synthesized pyridine compounds through a multicomponent reaction, starting from a β-ketoester, an aldehyde, and ammonia . Another method involves the use of a new cyclohexylamine oxidase discovered by genome mining, named CHAO CCH12-C2, which was able to completely deracemize 100 mM 1a under Turner’s deracemization conditions .Molecular Structure Analysis

The molecular structure of pyridine compounds is determined by the singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups .Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For instance, whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine compounds are influenced by various factors. For instance, an important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .科学研究应用

合成和化学结构

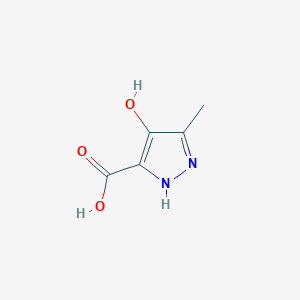

合成技术: 1-(4-甲氧基苄基)-1H-吡唑并[3,4-b]吡啶-4-醇已通过各种化学反应合成。值得注意的是,密切相关的化合物 4,7-二氢-4-氧代-1H-吡唑并[3,4-b]吡啶的合成涉及脱羧和脱苄基过程。这些方法对于了解化学途径和吡唑并[3,4-b]吡啶的结构完整性非常重要 (Dorn & Ozegowski,1982 年)。

结构分析: 1-(4-甲氧基苄基)-1H-吡唑并[3,4-b]吡啶-4-醇衍生物的结构一直是各种研究的重点。例如,对相关化合物中氢键超分子结构的研究提供了对这些分子的化学行为和在包括药物在内的各个领域的潜在应用的见解 (Trilleras 等人,2008 年)。

生物医学应用

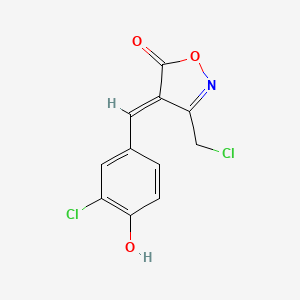

在药物开发中的潜力: 1H-吡唑并[3,4-b]吡啶,包括 1-(4-甲氧基苄基)-1H-吡唑并[3,4-b]吡啶-4-醇的衍生物,因其生物医学应用而受到探索。由于其多样的化学结构和性质,它们在药物开发中具有显着的潜力 (Donaire-Arias 等人,2022 年)。

光谱分析和量子研究: 对 1-(4-甲氧基苄基)-1H-吡唑并[3,4-b]吡啶-4-醇等化合物的谱学和量子研究提供了对其电子结构和潜在反应性的见解。这些信息对于理解这些化合物如何在生物系统中相互作用或在材料科学中如何利用至关重要 (Halim & Ibrahim,2022 年)。

晶体结构分析: 相关化合物的晶体学研究有助于理解 1-(4-甲氧基苄基)-1H-吡唑并[3,4-b]吡啶-4-醇在固态中的分子排列和潜在相互作用。此类研究对于开发药物和新材料至关重要 (Rao、Gunasundari 和 Muthukumaran,2020 年)。

作用机制

Target of Action

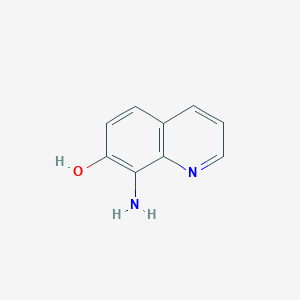

The primary target of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

This compound interacts with tubulin by binding to the colchicine site . This binding inhibits the polymerization of microtubules, which is a critical process for cell division and migration . As a result, the compound can cause cell cycle arrest in the G2/M phase and induce apoptosis (programmed cell death) in cancer cells .

Biochemical Pathways

The compound’s interaction with tubulin affects the microtubule dynamics , leading to the disruption of the mitotic spindle formation . This disruption prevents the normal segregation of chromosomes during cell division, leading to cell cycle arrest and apoptosis . The compound’s action also inhibits cell migration, which is crucial for cancer metastasis .

Result of Action

The compound exhibits potent anticancer activity against several tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 . It also shows cytotoxicity against adriamycin-resistant human breast and hepatocarcinoma cells . The compound’s action results in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and induction of apoptosis .

未来方向

属性

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-7H-pyrazolo[3,4-b]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-19-11-4-2-10(3-5-11)9-17-14-12(8-16-17)13(18)6-7-15-14/h2-8H,9H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBXNRCFGZPQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593682 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1,2-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

370866-00-5 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1,2-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1417579.png)

![6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1417580.png)

![4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417583.png)

![2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417590.png)

![N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide](/img/structure/B1417591.png)

![[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B1417597.png)